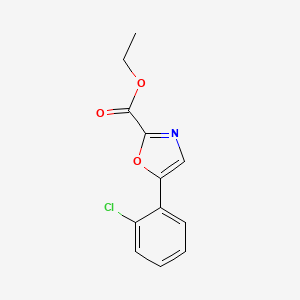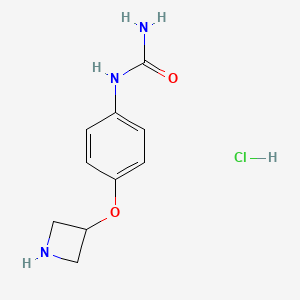
Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate
Descripción general
Descripción
Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 . It is used as a pharmaceutical and organic intermediate .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate consists of a 5-membered oxazole ring, which is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3 . The oxazole ring is substituted at position 5 with a 2-chlorophenyl group and a carboxylate ester group .Physical And Chemical Properties Analysis
Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate is a solid at room temperature . It is soluble in water (35 g/L at 25°C) .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Ethyl oxazole-5-carboxylate, which is structurally similar to Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate, is used in the pharmaceutical industry . The presence of the oxazole ring in many medicinal compounds has been associated with a wide spectrum of biological activities .
Organic Intermediate
This compound serves as an organic intermediate . Organic intermediates are often used in the synthesis of other complex organic molecules.
Organic Light-Emitting Diode (OLED) Applications
Ethyl oxazole-5-carboxylate is used in the production of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Antimicrobial Activity
Oxazole derivatives have shown antimicrobial activity . This suggests that Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate could potentially be used in the development of new antimicrobial agents.
Anticancer Activity
Oxazole derivatives have also demonstrated anticancer activity . Therefore, Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate could potentially be used in cancer research and treatment.
Anti-Inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory activity . This suggests that Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate could potentially be used in the treatment of inflammatory diseases.
Safety and Hazards
Direcciones Futuras
The future directions for research on Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, it could be beneficial to investigate the specific activities of this compound .
Mecanismo De Acción
Target of action
Many oxazole derivatives are known to have biological activity and are used in medicinal chemistry
Mode of action
The mode of action would depend on the specific targets of the compound. Oxazole derivatives often interact with their targets by fitting into a specific binding site, influencing the activity of the target molecule .
Biochemical pathways
Without specific information on the targets of “Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate”, it’s difficult to say which biochemical pathways might be affected. Oxazole derivatives can affect a variety of pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Oxazole derivatives can have diverse ADME properties
Propiedades
IUPAC Name |
ethyl 5-(2-chlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHISNXFJSWDVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1491821.png)
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B1491822.png)
![(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1491823.png)



